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3-(2-Mercaptoethyl)oxetan-3-ol
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Overview
Description
3-(2-Mercaptoethyl)oxetan-3-ol is a compound that features an oxetane ring, which is a four-membered cyclic ether, and a mercaptoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Mercaptoethyl)oxetan-3-ol typically involves the ring-opening of epoxides followed by cyclization. One common method involves the reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide. This reaction is operationally simple and practical, yielding oxetan-3-ol efficiently . Another method involves the use of epoxy chloropropane, which undergoes a series of reactions including esterification, electrophilic reaction, and ring-closure to form oxetan-3-ol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Mercaptoethyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxetane derivatives .
Scientific Research Applications
3-(2-Mercaptoethyl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Oxetane-containing compounds are explored for their potential as drug candidates due to their unique physicochemical properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(2-Mercaptoethyl)oxetan-3-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A similar compound with a hydroxyl group instead of a mercaptoethyl group.
Thietan-3-ol: Contains a sulfur atom in the ring, making it a sulfur analog of oxetan-3-ol.
Oxetan-3-one: An oxetane derivative with a carbonyl group.
Uniqueness
3-(2-Mercaptoethyl)oxetan-3-ol is unique due to the presence of both an oxetane ring and a mercaptoethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C5H10O2S |
---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
3-(2-sulfanylethyl)oxetan-3-ol |
InChI |
InChI=1S/C5H10O2S/c6-5(1-2-8)3-7-4-5/h6,8H,1-4H2 |
InChI Key |
HCVASCFESKGHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCS)O |
Origin of Product |
United States |
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